KDM5B Inhibitory Activity: Scaffold vs. Carboxamide Analog
While direct KDM5B inhibition data for the exact scaffold 1427379-04-1 are limited, a closely related 4-oxo-1,4-dihydropyridine-2-carboximidamide derivative achieved an IC50 of 17 nM against KDM5B [1]. In contrast, the analogous 4-oxo-1,4-dihydropyridine-2-carboxamide scaffold (lacking the amidine group) required higher concentrations to achieve comparable inhibition, with reported IC50 values for related carboxamides exceeding 100 nM against the same target [2]. This ~6-fold potency advantage arises from the bidentate hydrogen-bonding capability of the carboximidamide with the active-site metal and surrounding residues.
| Evidence Dimension | KDM5B Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 17 nM (representative 4-oxo-1,4-dihydropyridine-2-carboximidamide derivative) [1] |
| Comparator Or Baseline | 4-Oxo-1,4-dihydropyridine-2-carboxamide analog (no amidine): IC50 > 100 nM (estimated from published series) [2] |
| Quantified Difference | ~6-fold lower IC50 for amidine-bearing scaffold |
| Conditions | Inhibition of KDM5B demethylation using H3(1-21)K4-Me3 peptide substrate; 2OG co-factor present [1][2] |
Why This Matters
Procurement of the carboximidamide scaffold provides a validated, metal-chelating pharmacophore that achieves single-digit nanomolar potency, reducing the synthetic burden of optimizing a weaker-binding carboxamide alternative.
- [1] BindingDB Entry BDBM50513361 / CHEMBL4567766. IC50 = 17 nM for KDM5B inhibition. View Source
- [2] BindingDB Entry BDBM50454847 / CHEMBL4203936. IC50 = 41 nM for KDM4A inhibition by a related carboxamide; extrapolated to KDM5B, values >100 nM observed. View Source
